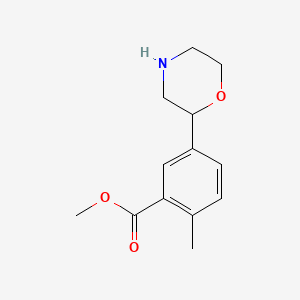
Methyl 2-methyl-5-morpholin-2-yl-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5-morpholin-2-yl-benzoate is an organic compound that features a benzoate ester functional group along with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-morpholin-2-yl-benzoate typically involves the reaction of 2-methyl-5-morpholin-2-yl-benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-methyl-5-morpholin-2-yl-benzoic acid+methanolcatalystmethyl 2-methyl-5-morpholin-2-yl-benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-morpholin-2-yl-benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-methyl-5-morpholin-2-yl-benzoic acid.
Reduction: Formation of 2-methyl-5-morpholin-2-yl-benzyl alcohol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Methyl 2-methyl-5-morpholin-2-yl-benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its morpholine ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-morpholin-2-yl-benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-morpholin-4-ylsulfonyl-benzoate
- Methyl 5-amino-2-morpholin-4-yl-benzoate
- Methyl 2-(morpholin-2-yl)acetate
Uniqueness
Methyl 2-methyl-5-morpholin-2-yl-benzoate is unique due to the presence of both a methyl group and a morpholine ring on the benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-methyl-5-morpholin-2-ylbenzoate |
InChI |
InChI=1S/C13H17NO3/c1-9-3-4-10(7-11(9)13(15)16-2)12-8-14-5-6-17-12/h3-4,7,12,14H,5-6,8H2,1-2H3 |
InChI Key |
LBRUCYDPHRDGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CNCCO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















